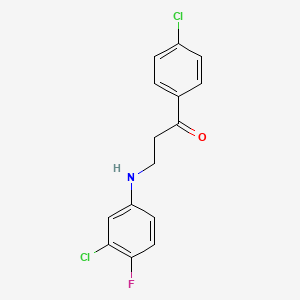
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone
Übersicht
Beschreibung
3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, commonly known as CPF, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound composed of three main components: a 3-chloro-4-fluoroanilino ring system, a 4-chlorophenyl ring, and a propanone side chain. CPF is an important building block for various organic synthesis reactions, and has been used for the preparation of many bioactive compounds. CPF is also utilized in the pharmaceutical industry for the synthesis of drugs. Additionally, CPF has been used in the development of new materials, such as polymers, dyes, and pigments.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Asymmetric Synthesis and Enantioselectivity: The compound 3-Chloro-1-phenyl-1-propanol, a derivative of 3-(3-Chloro-4-fluoroanilino)-1-(4-chlorophenyl)-1-propanone, is utilized as a chiral intermediate in the synthesis of antidepressant drugs. It is synthesized using various microbial reductases with high enantioselectivity, demonstrating its significance in producing optically active pharmaceutical compounds (Choi et al., 2010).
Cytotoxic Agents Synthesis
- Potential Cytotoxic Agents: Compounds structurally related to this compound have been synthesized as potential cytotoxic agents. These compounds, synthesized via Mannich reactions, show the potential for development into potent anticancer drugs (Mete et al., 2007).
Acetylcholinesterase Inhibition
- Acetylcholinesterase Inhibition: Derivatives of this compound act as competitive acetylcholinesterase inhibitors. This application is significant in the treatment of diseases like Alzheimer's, where acetylcholinesterase inhibition is a key therapeutic approach (Dafforn et al., 1982).
Molecular Structure and Quantum Chemical Studies
- Molecular and Quantum Chemical Analysis: The compound and its derivatives have been extensively studied for their molecular structure and quantum chemical properties. These studies are vital for understanding the chemical reactivity and properties of the compound, which can be applied in various scientific fields (Satheeshkumar et al., 2017).
Fluorescence and Optical Properties
- Solid-State Fluorescence: Chalcones related to this compound show interesting solid-state fluorescence properties. Understanding these properties can lead to applications in optoelectronics and material science (Yu et al., 2017).
Synthesis of Cyclic Peroxides
- Cyclic Peroxides Synthesis: Derivatives of this compound are used in the synthesis of cyclic peroxides, which have applications in various chemical reactions and potential pharmaceutical uses (Qian et al., 1992).
Corrosion Inhibition Studies
- Corrosion Inhibition: Quinoxaline-based propanones, structurally related to the compound, are effective inhibitors of mild steel corrosion. This has implications in the field of material science and industrial applications (Olasunkanmi et al., 2019).
Antimicrobial Activity and Molecular Docking
- Antimicrobial Activity: Some derivatives have shown significant antibacterial and antifungal effects, opening pathways for new antimicrobial agents. Molecular docking studies further enhance understanding of their mechanism of action (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-(4-chlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO/c16-11-3-1-10(2-4-11)15(20)7-8-19-12-5-6-14(18)13(17)9-12/h1-6,9,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAPHRLZCBBWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167840 | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882748-38-1 | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(3-Chloro-4-fluorophenyl)amino]-1-(4-chlorophenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,6-Dichlorobenzoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B3038574.png)
![Diethyl 2-[{[4-(tert-butyl)benzyl]sulfanyl}(2-fluoroanilino)methylene]malonate](/img/structure/B3038577.png)
![(5E)-5-[(6-chloropyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3038578.png)
![Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate](/img/structure/B3038579.png)
![4-bromo-N-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-3-methylaniline](/img/structure/B3038582.png)

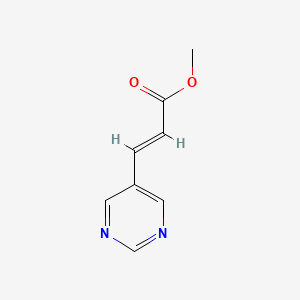
![6-chloro-3-[(4-fluorophenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3038586.png)

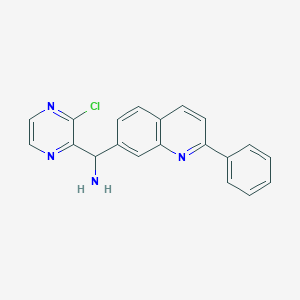
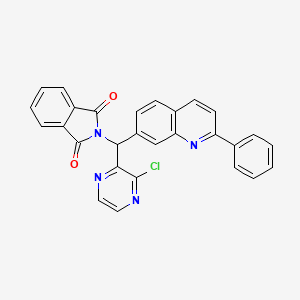
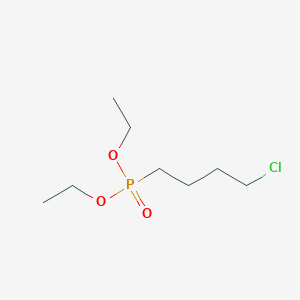
![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B3038594.png)